![molecular formula C17H28N2 B5635488 N-(4-isopropylbenzyl)-N,1-dimethyl-4-piperidinamine](/img/structure/B5635488.png)
N-(4-isopropylbenzyl)-N,1-dimethyl-4-piperidinamine
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Description
N-(4-isopropylbenzyl)-N,1-dimethyl-4-piperidinamine is a compound related to piperidine derivatives, which have been extensively studied for various pharmacological activities. Although specific research directly addressing this compound is limited, insights can be gained from related compounds.
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions, typically starting from piperidinone or similar precursors (Werner et al., 1996). Key steps may include alkylation, deprotonation, and dehydration processes. These methods are crucial for achieving the desired stereochemistry and functional group placement.
Molecular Structure Analysis
Piperidine derivatives like this compound generally exhibit complex stereochemistry. X-ray diffraction and NMR studies are often employed to elucidate their structures (Rajnikant et al., 2010). These analyses reveal details like ring conformation, substituent orientation, and overall molecular geometry.
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, reflecting their versatile functional groups. For example, they can undergo nucleophilic substitutions, cyclization, and redox reactions. The presence of specific functional groups, like the dimethylamine or isopropylbenzyl groups, influences their reactivity (Ponnuswamy et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystal structure, are closely tied to their molecular structure. For instance, the presence of specific substituents affects the compound's solubility in various solvents and its crystalline form (Naveen et al., 2015).
Mechanism of Action
properties
IUPAC Name |
N,1-dimethyl-N-[(4-propan-2-ylphenyl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-14(2)16-7-5-15(6-8-16)13-19(4)17-9-11-18(3)12-10-17/h5-8,14,17H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYLYAKQXGCECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C)C2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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